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N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide

Catalog No.
S13887624
CAS No.
M.F
C13H10ClFN2OS
M. Wt
296.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotina...

Product Name

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide

Molecular Formula

C13H10ClFN2OS

Molecular Weight

296.75 g/mol

InChI

InChI=1S/C13H10ClFN2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-11(15)10(14)7-8/h2-7H,1H3,(H,17,18)

InChI Key

FCDRHMBFYHMNPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide is a synthetic compound characterized by the presence of a chlorinated and fluorinated aromatic ring, a methylthio group, and a nicotinamide moiety. This compound is notable for its potential biological activities, particularly in the realm of antifungal and antimicrobial properties. Its structure can be represented as follows:

  • Molecular Formula: C12_{12}H12_{12}ClF N2_{2}S
  • Molecular Weight: 274.75 g/mol

The presence of the methylthio group enhances its lipophilicity, which may influence its biological interactions and pharmacological profiles.

, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
  • Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

These reactions can be exploited to modify the compound for enhanced biological activity or to synthesize derivatives.

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide typically involves the reaction between 3-chloro-4-fluoroaniline and 2-(methylthio)nicotinic acid. This process is generally facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted under inert conditions at room temperature. Purification is often achieved through recrystallization or column chromatography.

Industrial Production Methods

For large-scale synthesis, automated reactors and continuous flow systems may be employed to improve yield and efficiency. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for scaling up production without compromising quality.

N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has potential applications in pharmaceuticals, particularly as an antifungal agent. Its unique structure may allow it to serve as a lead compound for developing new drugs targeting fungal infections or other microbial diseases. Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Interaction studies have indicated that N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide can bind to specific molecular targets within biological systems. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Further research into its binding affinities and selectivity towards different targets could provide insights into optimizing its efficacy and minimizing side effects.

Several compounds share structural similarities with N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
N-Cycloheptyl-2-(methylthio)nicotinamideCycloheptyl group instead of chlorofluoroModerate antifungal activity
2-Amino-N-(3-isopropylphenyl)nicotinamideIsopropyl substitution on phenyl ringEnhanced antifungal activity
5-Fluoro-N-(3-chlorophenyl)nicotinamideFluorine substitution on phenyl ringAntifungal properties similar to compound
N-(4-Methylphenyl)-2-(methylthio)nicotinamideMethyl substitution on phenyl ringVaries; some show anti-inflammatory effects

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, particularly its specific halogen substitutions which may influence its biological activity differently compared to others.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.0186400 g/mol

Monoisotopic Mass

296.0186400 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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